
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a trimethoxyphenyl group and an ethoxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction typically involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore, particularly due to the presence of the trimethoxyphenyl group, which is known for its bioactivity.
Biological Studies: It may be used in studies investigating its effects on various biological targets, such as enzymes or receptors.
Industrial Applications: The compound could be explored for its use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to downstream effects on cellular processes, including cell division and stress response pathways.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
3-Ethoxy-N-(6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct bioactivity and chemical properties compared to other compounds containing the trimethoxyphenyl group.
Propiedades
Fórmula molecular |
C20H26N2O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-ethoxy-N-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H26N2O5/c1-6-27-10-9-19(23)22-18-8-7-15(13(2)21-18)14-11-16(24-3)20(26-5)17(12-14)25-4/h7-8,11-12H,6,9-10H2,1-5H3,(H,21,22,23) |
Clave InChI |
GQROYSUZELNBBR-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=O)NC1=NC(=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


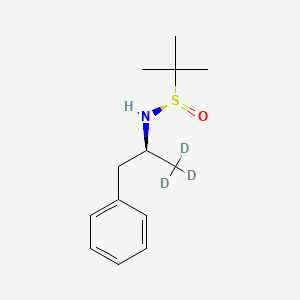
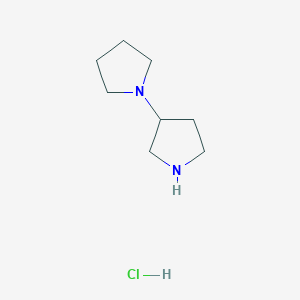
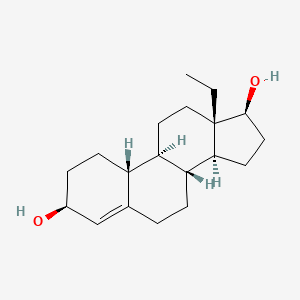

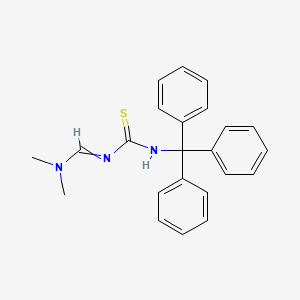
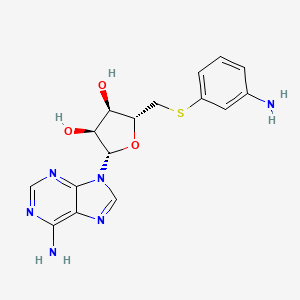
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
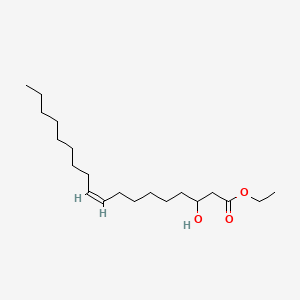
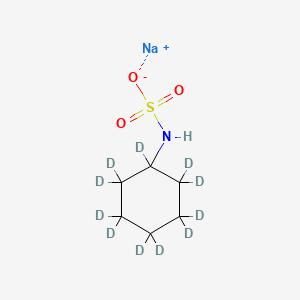
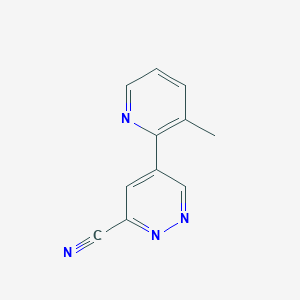
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
